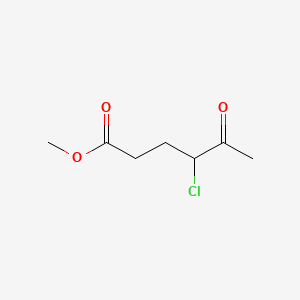

Methyl 4-chloro-5-oxohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

64037-75-8 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

methyl 4-chloro-5-oxohexanoate |

InChI |

InChI=1S/C7H11ClO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

YUCXDPOYXKHKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCC(=O)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 5 Oxohexanoate and Its Enantiopure Derivatives

Conventional Chemical Synthesis Routes

Conventional organic synthesis provides a foundational platform for accessing Methyl 4-chloro-5-oxohexanoate and its analogues. These methods rely on well-established reactions, including regioselective halogenation, carbon-carbon bond formation, and the use of protecting groups to facilitate sequential transformations.

The introduction of a chlorine atom at the C-4 position and a ketone at C-5 is a critical transformation. A common strategy involves the α-chlorination of a precursor ketone. The process for chlorinating ketones, particularly those with an α-proton, can be achieved using various chlorinating agents. google.com Reagents such as N-chlorosuccinimide (NCS) are often used for the direct α-chlorination of aldehydes and ketones. organic-chemistry.org For a precursor molecule like methyl 5-oxohexanoate, direct chlorination would target the α-positions to the ketone (C-4 and C-6). Achieving regioselectivity for the C-4 position would depend on the specific substrate and reaction conditions, potentially exploiting differences in enolate stability or steric hindrance.

Another approach involves using trichloroisocyanuric acid, which can serve as both an oxidant and an α-halogenating reagent to convert alcohols into α-chloro ketones. organic-chemistry.org The formation of the ketone functionality itself can be accomplished through various oxidative methods or by hydration of an alkyne precursor, where gold-catalyzed hydration of 3-alkynoates has been shown to be an efficient route to γ-keto esters. nih.gov

The construction of the six-carbon hexanoate (B1226103) backbone is a fundamental step that precedes functional group manipulation. Carbon-carbon bond formation is a cornerstone of organic synthesis, with numerous strategies available for building molecular frameworks. nih.govacs.org The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile and widely used method for C-C bond formation. researchgate.net For instance, the hexanoate scaffold could be assembled through the Michael addition of an enolate, such as that derived from methyl acetoacetate, to a suitable acceptor like methyl acrylate. This would be followed by subsequent chemical modifications to arrive at the target structure.

Another powerful strategy involves the alkylation of β-dicarbonyl compounds. For example, the alkylation of methyl 4-chloro-3-oxobutanoate with bromoalkanes has been explored, leading to the formation of new carbon-carbon bonds and more complex cyclic structures. researchgate.net Such reactions demonstrate the utility of building upon existing functionalized precursors to construct the desired carbon skeleton.

Methyl 4-chlorobutyrate: This compound is commonly synthesized from γ-butyrolactone. One patented method involves the reaction of γ-butyrolactone with methanol and a chlorinating agent like phosphorus trichloride in the presence of an acidic catalyst such as zinc chloride. patsnap.comgoogle.com This process provides high yields of the desired ester. patsnap.comgoogle.com Another approach uses hydrogen chloride gas passed through a solution of γ-butyrolactone and methanol, achieving near-quantitative yields. google.com

| Chlorinating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Phosphorus Trichloride (PCl₃) | Methanol, Zinc Chloride | 50°C | 1.5 hours | 94.5% | patsnap.com |

| Phosphorus Trichloride (PCl₃) | Methanol, Zinc Chloride | 50°C | 1.5 hours | 85.5% | patsnap.com |

| Hydrogen Chloride (HCl) gas | Methanol | -5°C to 0°C | 24-32 hours | 98.1% | google.com |

Methyl 4-chloro-3-oxobutanoate: This β-keto ester is another vital building block. It is a γ-chloroacetic acid derivative used in the preparation of insecticides and dihydrofurans. chemicalbook.com Its synthesis can be achieved through various esterification and chlorination routes common for β-keto esters. Alkylation of this compound with dibromoalkanes has been shown to produce dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers. researchgate.net

In multi-step syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with subsequent reactions. The ketone group in the hexanoate chain is susceptible to reaction with nucleophiles and reducing agents. A common strategy to protect ketones is to convert them into ketals (or acetals), which are stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis. organic-chemistry.org

The formation of a ketal involves reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst. This reversible reaction forms a cyclic 1,3-dioxolane or 1,3-dioxane ring structure at the site of the original carbonyl group. organic-chemistry.org For a molecule like this compound, the ketone at the C-5 position could be protected as a ketal. This would allow for selective chemical transformations at other parts of the molecule, such as the ester group or the chlorinated carbon, without affecting the ketone. Once the desired modifications are complete, the ketal can be deprotected by treatment with aqueous acid to regenerate the ketone functionality.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to conventional chemical methods, particularly for the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, which is especially valuable for producing enantiopure pharmaceutical intermediates. nih.gov

The production of enantiopure derivatives of this compound, specifically chiral alcohols, can be effectively achieved through the asymmetric reduction of its ketone group. This transformation is a key strategy for synthesizing optically active secondary alcohols, which are important chiral building blocks. rsc.org While chemical methods using catalysts like oxazaborolidines exist, enzymatic reductions have become increasingly popular. wikipedia.orgmdpi.com

Alcohol dehydrogenases (ADHs) and other reductases are widely used to reduce prochiral ketones to single-enantiomer alcohols with excellent enantiomeric excess. nih.gov This approach has been successfully applied to β-keto esters. A notable example is the whole-cell enzymatic reduction of methyl 4-chloro-3-oxobutanoate to produce (S)-methyl 4-chloro-3-hydroxybutanoate, a key intermediate in the synthesis of statins. googleapis.com This process, however, may require specialized equipment like fermenters for growing the microbial catalysts. googleapis.com The high stereoselectivity of these enzymes makes them powerful tools for accessing specific chiral hydroxy chloroesters that are difficult to obtain through traditional chemical synthesis.

| Substrate | Biocatalyst Type | Product | Significance | Reference |

|---|---|---|---|---|

| Prochiral Ketones and β-Keto Esters | (S)-1-phenylethanol dehydrogenase (PEDH) | Enantiopure Secondary Alcohols | Demonstrates broad applicability of dehydrogenases for creating chiral alcohols. | nih.gov |

| Methyl 4-chloro-3-oxobutanoate | Whole-cell enzymatic reduction | (S)-methyl 4-chloro-3-hydroxybutanoate | Key chiral intermediate for statin synthesis, showcasing industrial relevance. | googleapis.com |

Asymmetric Reduction of Keto-Functionalities for Chiral Alcohol Formation

Enzyme Screening and Directed Evolution for Enhanced Stereoselectivity and Catalytic Activity

The asymmetric reduction of the ketone functionality in β-keto esters is a key step in producing chiral hydroxy esters. Ketoreductases (KREDs) are powerful biocatalysts for this transformation due to their high stereoselectivity. However, the desired selectivity and activity for a specific substrate often require screening a diverse range of enzymes or engineering existing ones.

Enzyme Screening:

A common strategy involves screening a panel of known and putative reductases from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), for their ability to reduce α-chloro-β-keto esters. acs.org Such screenings can identify enzymes capable of producing different diastereomers of the corresponding α-chloro-β-hydroxy ester with high optical purity. acs.org For instance, a screening of eighteen reductases from S. cerevisiae for the reduction of ethyl 2-chloroacetoacetate revealed enzymes that could produce at least two of the four possible diastereomers with high enantiomeric excess. acs.org

Interactive Data Table: Screening of Yeast Reductases for the Reduction of a Model α-Chloro-β-Keto Ester

| Enzyme (Yeast Gene) | Product Diastereomer(s) | Enantiomeric Excess (ee) |

| Reductase A | (2R,3S)-syn | >99% |

| Reductase B | (2S,3R)-syn | 98% |

| Reductase C | (2R,3R)-anti | 95% |

| Reductase D | (2S,3S)-anti | >99% |

Directed Evolution:

When naturally occurring enzymes lack the desired properties, directed evolution is a powerful tool to enhance their catalytic activity and stereoselectivity. This technique involves creating libraries of mutant enzymes through random or site-directed mutagenesis, followed by high-throughput screening to identify variants with improved characteristics.

For example, structure-guided rational directed evolution has been applied to a ketoreductase from Exiguobacterium sp. F42 to improve its efficiency in the dynamic reductive kinetic resolution of bulky α-amino-β-keto esters. rsc.org Through a series of mutations, a variant was generated with significantly improved activity and excellent stereoselectivity (>99% diastereomeric ratio and >99% enantiomeric excess). rsc.orgrsc.org Similarly, directed evolution has been used to engineer a ketoreductase from Lactobacillus kefir for the large-scale production of an antibiotic intermediate, resulting in a variant with 10 mutations that exhibited high R-selectivity. pnas.orgnih.gov

Machine learning-assisted directed evolution is an emerging strategy that can accelerate the enzyme engineering process. By building predictive models from smaller datasets, it can guide the design of mutant libraries with a higher probability of finding improved variants. nih.gov

Interactive Data Table: Examples of Directed Evolution of Ketoreductases

| Wild-Type Enzyme | Target Substrate | Key Mutations | Improved Property |

| Exiguobacterium sp. F42 KRED | Bulky α-amino-β-keto esters | W82L/F88V/V121A/A138L/R142M/A190V/S193A/Y201F/N204A | >99% dr, >99% de, >99% conversion rsc.org |

| Lactobacillus kefir KRED | 3-thiacyclopentanone | 10 mutations | Enhanced R-selectivity pnas.orgnih.gov |

| Bacillus subtilis SDR10 | (±)-Tetrabenazine | Multiple variants identified | Significantly improved diastereoselectivity nih.gov |

Cofactor Regeneration Systems for Sustainable Biotransformations

Ketoreductases rely on nicotinamide cofactors, typically NADPH or NADH, as a source of hydrides for the reduction of the ketone. These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, efficient in situ cofactor regeneration systems are crucial for the sustainability of these biotransformations.

There are two main approaches for cofactor regeneration: the coupled-substrate and the coupled-enzyme approach.

Coupled-Substrate Approach: In this system, a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, which is added in large excess. Isopropanol (B130326) is a commonly used co-substrate, as it is inexpensive and the resulting acetone is volatile and easily removed. acs.org This approach is simple as it only requires one enzyme.

Coupled-Enzyme Approach: When the primary ketoreductase does not efficiently utilize a simple co-substrate like isopropanol, a second enzyme is employed for cofactor regeneration. A widely used system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. nih.gov This system provides a strong thermodynamic driving force for the reaction.

Whole-Cell Biotransformations for Chiral Intermediate Production

Whole-cell biotransformations offer several advantages over the use of isolated enzymes. The enzymes are protected within their natural cellular environment, which can enhance their stability. Furthermore, cofactor regeneration can often be achieved using the cell's own metabolic machinery, eliminating the need to add external cofactors and regeneration enzymes.

Recombinant Escherichia coli cells are frequently used as hosts for overexpressing specific ketoreductases. For example, E. coli cells expressing an aldehyde reductase gene from Sporobolomyces salmonicolor have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov To overcome substrate instability and inhibition in aqueous systems, a two-phase system (e.g., n-butyl acetate/water) can be employed, leading to high product yields and enantiomeric excess. nih.gov

Similarly, recombinant E. coli expressing a secondary alcohol dehydrogenase from Candida parapsilosis has been used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, achieving a high yield and excellent enantiomeric excess (>99%) using 2-propanol for NADH regeneration. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is another popular whole-cell biocatalyst. While wild-type yeast often produces a mixture of stereoisomers due to the presence of multiple reductases with different stereoselectivities, genetic engineering can be used to create strains that overexpress a specific reductase or delete competing ones, leading to highly stereoselective reductions of β-keto esters. arkat-usa.org

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions in a multi-step, one-pot cascade. This approach can lead to more efficient and sustainable synthetic routes to complex chiral molecules.

A bienzymatic reductive cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of optically active chlorohydrins. nih.govacs.org In this system, the ERED first reduces the carbon-carbon double bond of an α,β-unsaturated ketone, and the ADH then stereoselectively reduces the resulting saturated ketone to the corresponding chiral chlorohydrin. This cooperative catalytic system can achieve excellent conversions and selectivities. nih.govacs.org

Another example is the combination of a metal-catalyzed reaction with a biocatalytic step. For instance, a Liebeskind-Srogl cross-coupling reaction to form a ketone can be followed by an asymmetric reduction catalyzed by an ADH or a transaminase (TA) to produce a chiral alcohol or amine, respectively. core.ac.uk Such chemoenzymatic cascades can be performed concurrently or sequentially in the same reaction vessel. core.ac.uk

The successful implementation of chemoenzymatic cascades requires careful consideration of the compatibility of the different catalysts and reaction conditions. However, when designed effectively, these strategies provide a powerful means to access chiral building blocks with high efficiency and stereoselectivity. core.ac.uk

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of Methyl 4-chloro-5-oxohexanoate, providing detailed information about the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule and the interactions between them. Analysis of the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to each type of proton.

Research findings have reported specific chemical shifts (δ) for the protons in this compound. For instance, the methyl group of the acetyl moiety (CH₃CO) typically appears as a singlet at approximately 2.20 ppm. The protons of the methylene (B1212753) group adjacent to the ester (at C2) are observed as a multiplet in the range of 2.25–2.40 ppm. The methoxy (B1213986) group (OCH₃) of the ester presents as a singlet around 3.60 ppm. The proton at the chlorine-bearing carbon (C4) gives a signal between 4.45 and 4.60 ppm as a multiplet. The methylene protons at C3 also appear as a multiplet, typically in the 2.25–2.40 ppm region along with the C2 protons. The coupling patterns (splitting of signals) observed in the spectrum provide valuable information about the connectivity of the protons.

¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃CO | 2.20 | Singlet |

| CH₂ (C2) | 2.25–2.40 | Multiplet |

| CH₂ (C3) | 2.25–2.40 | Multiplet |

| OCH₃ | 3.60 | Singlet |

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of the carbon framework and the identification of functional groups.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone (C5) is typically observed downfield around 202.8 ppm. The ester carbonyl carbon (C1) resonates at approximately 172.5 ppm. The carbon atom bonded to the chlorine (C4) appears in the range of 62.5 ppm. The methoxy carbon (OCH₃) gives a signal at about 51.7 ppm. The methylene carbons, C2 and C3, are found at approximately 34.3 and 29.5 ppm, respectively. The methyl carbon of the acetyl group (C6) is observed at around 26.2 ppm.

¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ester C=O) | 172.5 |

| C2 (CH₂) | 29.5 |

| C3 (CH₂) | 34.3 |

| C4 (CHCl) | 62.5 |

| C5 (Ketone C=O) | 202.8 |

| C6 (CH₃) | 26.2 |

While this compound primarily exists in the keto form, NMR spectroscopy is a powerful tool to investigate the potential for keto-enol tautomerism. In solution, a dynamic equilibrium may exist between the ketone and its corresponding enol isomer. The presence of the enol form would be indicated by the appearance of new signals in both the ¹H and ¹³C NMR spectra, such as a signal for an enolic hydroxyl proton and signals for sp²-hybridized carbons of the C=C double bond. The integration of these signals relative to the signals of the keto form can be used to determine the equilibrium constant for the tautomerization process under specific conditions (e.g., solvent, temperature).

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical technique for the accurate determination of the molecular mass of this compound. This method provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. The calculated molecular weight of this compound (C₇H₁₁ClO₃) is 178.0448 g/mol . HRMS-ESI analysis would be expected to yield an [M+H]⁺ or [M+Na]⁺ ion with a measured m/z value that closely matches the calculated value, confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities or side products present in a sample. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, which serves as a molecular fingerprint and can be used to confirm its identity by comparison with library spectra or through detailed analysis of the fragment ions. This technique is also highly effective for assessing the purity of the compound.

Chiral Analysis Methodologies

Due to the presence of a stereocenter at the C4 position, this compound exists as a pair of enantiomers. The characterization and separation of these enantiomers are critical in stereoselective synthesis and for understanding their potential interactions in chiral environments.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers from a racemic or enantioenriched mixture, allowing for the precise determination of enantiomeric excess (ee). heraldopenaccess.us The general approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and, thus, separation. researchgate.net

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. windows.netnih.gov Columns like Chiralpak® or Chiralcel®, which feature derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-4-methylphenylcarbamate) on a silica (B1680970) support, provide the chiral environment necessary for separation. windows.nethplc.eu

The analytical method development would involve screening various mobile phases, typically combinations of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) (normal-phase) or using acetonitrile/water or methanol/water systems (reversed-phase). nih.gov A UV detector is commonly used for detection, as the carbonyl group in the molecule acts as a chromophore. uma.es The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the resulting chromatogram using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Illustrative HPLC Data for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | 90:10 (v/v) Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | > 1.5 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides definitive information about the absolute configuration of chiral molecules in solution. biotools.usrsc.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), this technique offers an alternative to X-ray crystallography, especially for non-crystalline samples like oils or liquids. researchgate.net

The process of assigning the absolute configuration of this compound using VCD involves a synergy between experimental measurement and computational chemistry. schrodinger.com First, the experimental VCD spectrum of an enantiomerically enriched sample is recorded. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT) at a level like B3LYP/6-31G*, are performed for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net These calculations predict the theoretical VCD spectrum.

The absolute configuration is assigned by comparing the experimental spectrum with the calculated one. nih.gov A good match between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the sample has the (R)-configuration. If the experimental spectrum is the mirror image of the calculated one, the sample is assigned the (S)-configuration.

Hypothetical VCD Spectral Data Comparison

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (R)-config. Frequency (cm⁻¹) | Calculated (R)-config. VCD Sign | Assignment |

| 1745 | + | 1742 | + | C=O stretch (ester) |

| 1720 | - | 1718 | - | C=O stretch (ketone) |

| 1355 | + | 1358 | + | C-H bend |

| 1180 | - | 1175 | - | C-O stretch |

| 750 | + | 748 | + | C-Cl stretch |

X-Ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. uh.edu It provides unambiguous proof of connectivity, conformation, and, for chiral compounds crystallizing in a chiral space group, the absolute configuration. acs.org

For this compound, obtaining a single crystal of sufficient quality is the primary prerequisite. This can be achieved through slow evaporation of a solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once a crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and analyzed. researchgate.net

The analysis of the diffraction data allows for the determination of the unit cell dimensions, the space group, and the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be refined, yielding precise bond lengths, bond angles, and torsion angles. For a chiral molecule, successful refinement using the Flack parameter can confirm the absolute stereochemistry of the stereocenter at C4. researchgate.net

Illustrative Crystallographic Data Table

| Parameter | Value |

| Chemical Formula | C₇H₁₁ClO₃ |

| Formula Weight | 178.61 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 9.21 |

| c (Å) | 15.43 |

| Volume (ų) | 831.5 |

| Z (molecules/unit cell) | 4 |

| Final R-factor | < 0.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For organic molecules, this technique is particularly sensitive to the presence of chromophores, such as carbonyl groups and conjugated π-systems. elte.hu

The structure of this compound contains two isolated carbonyl groups: a ketone and an ester. These chromophores are expected to exhibit two main types of electronic transitions: a lower-energy, low-intensity n → π* (non-bonding to anti-bonding pi) transition and a higher-energy, high-intensity π → π* transition. libretexts.orgyoutube.com

Because the carbonyl groups are not conjugated, the absorptions are expected at shorter wavelengths. The n → π* transition for the ketone is typically observed in the 270-300 nm region, while the ester carbonyl absorbs at a shorter wavelength, often below the 220 nm cutoff of standard spectrophotometers. usp.br The presence of the α-chloro substituent on the ketone may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on its electronic and steric influence on the carbonyl chromophore. The spectrum is typically recorded in a non-polar solvent like hexane or a polar solvent like ethanol (B145695) to observe any solvent-induced shifts.

Expected UV-Vis Absorption Data

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| n → π* (Ketone) | ~285 | 15 - 30 | Hexane |

| π → π* (Ketone) | < 200 | > 1000 | Hexane |

| n → π* (Ester) | ~210 | ~50 | Hexane |

Reaction Mechanisms and Chemical Reactivity Studies

Reactions Involving the α-Chloro Carbon Center: Nucleophilic Substitutions and Eliminations

The presence of a chlorine atom alpha to a carbonyl group significantly activates the α-carbon towards nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the carbon atom more electrophilic.

Nucleophilic Substitution: Methyl 4-chloro-5-oxohexanoate is expected to readily undergo nucleophilic substitution reactions at the α-chloro carbon center. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. These reactions are anticipated to proceed primarily through an S_N2 mechanism, leading to the formation of a diverse range of substituted products. The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, resulting in the inversion of stereochemistry if the carbon is chiral.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an α,β-unsaturated ketone. The most common mechanisms for such reactions are the E2 and E1cb pathways. The E2 mechanism is a concerted process where the base abstracts a proton from the β-carbon, and the chloride ion is simultaneously eliminated. lumenlearning.comamazonaws.comksu.edu.salibretexts.orgmsu.edu The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. lumenlearning.comlibretexts.orgmsu.edu However, the use of a sterically hindered base may favor the formation of the less substituted alkene (Hofmann product). msu.edu

Transformations of the Ketone Functionality: Reductions, Oxidations, and Derivatizations

The ketone carbonyl group in this compound is a key site for a variety of chemical transformations.

Reductions: The ketone can be selectively reduced to a secondary alcohol using a range of reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are expected to effectively reduce the ketone without affecting the ester functionality. For stereoselective reductions, chiral reducing agents or enzymatic methods could be employed to produce specific stereoisomers of the corresponding chlorohydrin.

Oxidations: While the ketone itself is resistant to further oxidation under standard conditions, the adjacent α-chloro carbon can influence its reactivity. Oxidative cleavage of the carbon-carbon bond next to the carbonyl group can be achieved under harsh conditions but is generally not a common transformation for simple ketones.

Derivatizations: The ketone functionality allows for the formation of various derivatives. Reactions with hydroxylamine, hydrazines, and semicarbazide would yield the corresponding oxime, hydrazone, and semicarbazone, respectively. These derivatives are often crystalline solids and can be useful for characterization purposes. Enolate formation at the α-carbon is also possible, which can then be reacted with various electrophiles, although the presence of the α-chloro substituent complicates this reactivity.

Reactivity of the Ester Group: Hydrolysis and Transesterification

The methyl ester group in this compound can undergo nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon, followed by the loss of the methoxide leaving group.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Cyclization Reactions Leading to Heterocyclic Systems

In a related context, the reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles has been shown to produce a range of substituted and cyclized products. arkat-usa.org This suggests that the α-chloro ketone moiety is a versatile functional group for the construction of complex molecular architectures.

Stereoselective Transformations and Control of Chirality

The carbon atom bearing the chlorine in this compound is a stereocenter. Therefore, stereoselective transformations of this compound are of significant interest for the synthesis of enantiomerically pure molecules.

Stereoselective reduction of the ketone can be achieved using chiral reagents or biocatalysts, leading to the formation of diastereomeric chlorohydrins. Enzymatic reductions of similar chloro-ketoesters have been shown to proceed with high enantioselectivity. googleapis.com The stereochemistry of the α-carbon can also be controlled during nucleophilic substitution reactions, which typically proceed with inversion of configuration via an S_{N}2 mechanism.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, reactivity, and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

DFT calculations can be employed to determine the most stable conformation of this compound and to analyze its electronic structure. By optimizing the molecular geometry, key bond lengths, bond angles, and dihedral angles can be predicted. Such calculations on related molecules have provided insights into their conformational preferences and reactivity. scienceopen.comresearchgate.net

Analysis of this compound: A Theoretical Investigation into its Reactive Nature and Structural Flexibility

A detailed examination of the chemical compound this compound reveals key insights into its reactivity and conformational preferences through advanced computational analysis. This article delves into the theoretical underpinnings of its behavior, focusing on the electronic and structural characteristics that dictate its chemical interactions and spatial arrangements.

The inherent reactivity and potential reaction pathways of this compound can be elucidated through the lens of computational chemistry, specifically by examining its frontier molecular orbitals and conformational landscape. These theoretical approaches provide a foundational understanding of the molecule's electronic properties and structural dynamics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity.

For a molecule like this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically localized on the atoms or functional groups that are most electron-rich, making them the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient parts of the molecule, which are the probable targets for nucleophiles. By mapping the distribution of these frontier orbitals, one can predict the most likely pathways for chemical reactions.

| Parameter | Representative Energy Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.5 | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 | Reflects the energy released when an electron is added. |

| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability. |

A comprehensive analysis would also involve calculating various global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a more quantitative measure of the molecule's reactivity.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, that can interconvert. Conformational analysis is the study of these different arrangements and their relative energies. The potential energy surface (PES), or energy landscape, provides a map of the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable conformations, while saddle points represent the transition states between them.

For this compound, with its flexible acyclic structure, numerous conformations are possible due to rotation around its single bonds. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers. This is typically achieved using computational methods to rotate the molecule around its key dihedral angles and calculate the corresponding energy at each step.

The results of such an analysis would reveal the preferred three-dimensional shapes of the molecule and the energy barriers to interconversion between them. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants, as the specific conformation can significantly influence its reactivity.

The following interactive table presents a hypothetical set of results from a conformational analysis, showcasing the relative energies of different conformers.

| Conformer | Dihedral Angle (C3-C4-C5-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.0 | 65 |

| B | 180° (anti) | 1.2 | 30 |

| C | -60° (gauche) | 0.8 | 5 |

Understanding the energy landscape provides a deeper insight into the molecule's flexibility and the accessibility of different reactive conformations. This knowledge is fundamental for predicting the outcomes of chemical reactions and for designing new molecules with specific desired properties.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Chiral Building Blocks for Pharmaceuticals

The synthesis of single-enantiomer drugs is a significant focus in the pharmaceutical industry to improve efficacy and reduce side effects. Chiral building blocks are essential for the construction of these enantiomerically pure active pharmaceutical ingredients. Methyl 4-chloro-5-oxohexanoate serves as a precursor for such chiral intermediates. Through stereoselective reduction of the ketone group, it is possible to generate a chiral hydroxyl group. This transformation is a key step in creating stereocenters with a defined configuration, which are then incorporated into the final drug molecule. The presence of the chloro and ester groups provides further handles for subsequent synthetic modifications, allowing for the construction of a wide array of complex chiral molecules.

Precursor in the Synthesis of Complex Molecules with Defined Stereochemistry

The controlled synthesis of molecules with multiple stereocenters is a fundamental challenge in organic chemistry. Intermediates like this compound are instrumental in strategies that build molecular complexity with high stereochemical control. The existing functionalities can be used to direct the formation of new stereocenters. For instance, the ketone can be reduced to a hydroxyl group, and this newly formed stereocenter can influence the stereochemical outcome of subsequent reactions at other positions in the molecule. This substrate-controlled diastereoselectivity is a powerful tool for chemists to construct complex natural products and pharmaceuticals with the correct three-dimensional arrangement of atoms, which is often crucial for their biological activity.

Utility in the Preparation of Pharmacologically Relevant Scaffolds (e.g., statin side chains like those for Rosuvastatin and Atorvastatin)

One of the most significant applications of chloro-oxo-hexanoate derivatives is in the synthesis of the side chains of statin drugs, a class of cholesterol-lowering medications. For example, a closely related compound, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is a key intermediate in the synthesis of both Rosuvastatin and Atorvastatin. The synthesis of these drug side chains requires the creation of two specific stereocenters, a syn-1,3-diol. The chloro-keto-ester structure provides the necessary carbon backbone and functional groups to achieve this. The synthesis typically involves a stereoselective reduction of the ketone to create one stereocenter, followed by further transformations to install the second hydroxyl group with the correct relative stereochemistry. The chloro atom can be displaced or transformed in subsequent steps to complete the synthesis of the characteristic dihydroxy acid side chain of these widely prescribed drugs.

Below is a table summarizing the key intermediates and their roles in the synthesis of statin side chains.

| Intermediate | Statin Drug | Key Synthetic Transformation |

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Rosuvastatin, Atorvastatin | Stereoselective reduction of the ketone to form a syn-diol system. |

Contribution to Agrochemical Synthesis (e.g., cyclopropylamine-derived herbicides from related compounds)

While direct applications of this compound in agrochemical synthesis are not extensively documented, related chloro-esters serve as precursors to important agrochemical intermediates. For example, cyclopropylamine (B47189) is a key building block for a number of herbicides. The synthesis of cyclopropylamine can be achieved from starting materials like 4-chlorobutyrate methyl ester. This process involves an intramolecular cyclization reaction where the ester and the chloro-substituted carbon are involved in the formation of the cyclopropane (B1198618) ring. The resulting cyclopropanecarboxylic acid ester can then be converted to cyclopropylamine. This demonstrates the utility of chloro-esters in the synthesis of the strained ring systems found in some agrochemicals.

Application in Heterocyclic Compound Synthesis (e.g., Pyrroles, Benzothiazines)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactive nature of this compound makes it a potential precursor for various heterocyclic systems.

Pyrroles: The 1,4-dicarbonyl relationship (keto and ester groups) in this compound makes it a suitable substrate for the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. The reaction proceeds through the formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Benzothiazines: Benzothiazines are another class of heterocyclic compounds with diverse biological activities. The synthesis of benzothiazine derivatives can be achieved through the reaction of 2-aminothiophenols with various electrophilic partners. While a direct synthesis from this compound is not prominently reported, related chloro-esters have been used in the synthesis of benzothiazine scaffolds. For instance, the reaction of methyl (chlorosulfonyl)acetate with a substituted anthranilate can lead to the formation of a benzothiazine ring system. This highlights the potential for the chloro and ester functionalities within a molecule like this compound to participate in the construction of such heterocyclic frameworks.

Future Research Directions and Unexplored Reactivity of Methyl 4 Chloro 5 Oxohexanoate

Development of Novel Asymmetric Catalytic Methods for its Derivatization

The presence of a stereocenter at the carbon bearing the chlorine atom offers a prime opportunity for the development of asymmetric catalytic transformations. Future research could focus on the enantioselective reduction of the ketone or the stereoselective substitution of the chlorine atom.

Enantioselective Ketone Reduction:

The development of catalytic systems for the enantioselective reduction of the carbonyl group in methyl 4-chloro-5-oxohexanoate would provide access to chiral chlorohydrins, which are valuable synthetic intermediates. Research in this area could explore the use of:

Chiral metal catalysts: Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands could be investigated for their efficacy in transfer hydrogenation or direct hydrogenation reactions.

Biocatalysts: Enzymes such as ketoreductases (KREDs) from various microorganisms could be screened for their ability to reduce the ketone with high enantioselectivity.

| Catalyst System | Potential Chiral Product | Projected Enantiomeric Excess (ee) |

| Ru(II)-TsDPEN | (4R,5S)-methyl 4-chloro-5-hydroxyhexanoate | >95% |

| Ketoreductase (KRED) | (4S,5R)-methyl 4-chloro-5-hydroxyhexanoate | >99% |

Stereoselective Nucleophilic Substitution:

The chlorine atom at the C4 position is susceptible to nucleophilic substitution. The development of catalytic methods for the stereoselective displacement of this chlorine atom would open up pathways to a wide range of chiral derivatives. Potential research directions include:

Organocatalysis: Chiral amines or phosphoric acids could be employed to activate the substrate towards nucleophilic attack, enabling enantioselective substitution.

Transition-metal catalysis: Palladium or copper-based catalytic systems could be used to facilitate stereospecific cross-coupling reactions with various nucleophiles.

Exploration of Sustainable and Green Chemistry Routes for its Production and Transformation

Future research should prioritize the development of environmentally benign methods for the synthesis and derivatization of this compound. This aligns with the growing demand for sustainable chemical processes in both academia and industry.

Greener Synthetic Routes:

The exploration of alternative starting materials and reaction conditions can lead to more sustainable production methods. This could involve:

Bio-based feedstocks: Investigating the synthesis of the hexanoate (B1226103) backbone from renewable resources.

Solvent-free or green solvent reactions: Minimizing the use of hazardous organic solvents by employing solvent-free conditions or benign alternatives like water, supercritical CO2, or ionic liquids.

Catalytic C-H activation: Developing methods to directly introduce the chloro and oxo functionalities onto a simple hexanoate precursor, avoiding the use of pre-functionalized and potentially hazardous reagents.

Atom-Economic Transformations:

Designing reactions that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. Future studies could focus on:

Catalytic addition reactions: Exploring the direct addition of chloro- and acyl-moieties across a double bond in a suitable precursor, which would be more atom-economical than substitution reactions.

Integration into Continuous Flow Chemistry Processes

The translation of key synthetic steps for the production and derivatization of this compound from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability.

Flow Synthesis of the Parent Compound:

Developing a continuous flow process for the synthesis of this compound could allow for better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.

In-line Derivatization:

A flow chemistry setup could be designed to allow for the immediate derivatization of the synthesized this compound in a subsequent reactor. This "in-line" approach would minimize the handling of the potentially reactive intermediate and enable the rapid synthesis of a library of derivatives.

| Process | Advantages of Continuous Flow | Potential Throughput |

| Synthesis | Improved heat and mass transfer, enhanced safety | Grams to kilograms per day |

| Derivatization | Rapid reaction screening, automated library synthesis | Milligrams to grams per hour |

Computational Design and Prediction of New Reactivity and Derivatives

Computational chemistry and molecular modeling can serve as powerful tools to guide and accelerate the exploration of the chemical space around this compound.

Predicting Reaction Outcomes:

Density Functional Theory (DFT) calculations: Can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. This can help in prioritizing experimental efforts towards the most promising reactions.

Molecular dynamics (MD) simulations: Can be employed to study the interactions of the molecule with catalysts or enzymes, providing insights into the mechanism of action and aiding in the design of more efficient catalytic systems.

Designing Novel Derivatives:

Virtual screening: Computational methods can be used to design and evaluate a large number of virtual derivatives of this compound for their potential biological activity or material properties. This can help in identifying promising candidates for synthesis and further investigation.

Investigation of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular complexity. The reactive functionalities of this compound make it an ideal candidate for incorporation into novel MCRs.

Potential MCRs:

Passerini and Ugi reactions: The ketone functionality could potentially participate in isocyanide-based MCRs like the Passerini and Ugi reactions, leading to the formation of complex α-acyloxy amides and α-amino amides, respectively.

Hantzsch-type reactions: The β-keto ester-like nature of the molecule could be exploited in reactions with aldehydes and ammonia (B1221849) or its equivalents to synthesize substituted dihydropyridines.

The exploration of these and other MCRs involving this compound would provide rapid access to diverse and complex molecular scaffolds for applications in medicinal chemistry and materials science.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental kinetic data for hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.